molecular formula C5H2Cl4O3 B009674 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone CAS No. 108082-06-0

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone

Cat. No.: B009674
CAS No.: 108082-06-0
M. Wt: 251.9 g/mol
InChI Key: ROPLNGYYNXUCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone typically involves the chlorination of furanone derivatives. One common method includes the reaction of furanone with chlorine gas under controlled conditions to introduce the dichloromethyl and dichloro groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are designed to ensure high yield and purity while minimizing the production of hazardous by-products. The use of catalysts and optimized reaction conditions are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine gas, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include various chlorinated furanone derivatives, which can have different degrees of chlorination and functionalization depending on the reaction conditions .

Scientific Research Applications

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorinated functional groups into molecules.

    Biology: Studies have investigated its mutagenic properties and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone involves its reactivity with nucleophilic biomolecules, including proteins and DNA. This reactivity is due to the presence of electrophilic chlorine atoms, which can form covalent bonds with nucleophiles, leading to potential mutagenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone is unique due to its specific combination of chlorinated functional groups and its reactivity profile. This makes it particularly useful in applications requiring high reactivity and specificity .

Properties

IUPAC Name

3,4-dichloro-5-(dichloromethyl)-5-hydroxyfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl4O3/c6-1-2(7)5(11,4(8)9)12-3(1)10/h4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLNGYYNXUCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(OC1=O)(C(Cl)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910619
Record name 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108082-06-0
Record name 2(5H)-Furanone, 3,4-dichloro-5-(dichloromethyl)-5-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108082060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-5-(dichloromethyl)-5-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 2
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 3
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 4
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 5
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone
Reactant of Route 6
3,4-Dichloro-5-(dichloromethyl)-5-hydroxy-2-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.